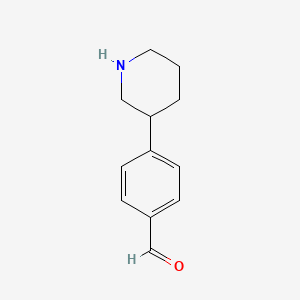

4-(Piperidin-3-yl)benzaldehyde

Beschreibung

4-(Piperidin-3-yl)benzaldehyde is a benzaldehyde derivative featuring a piperidine ring attached at the para-position of the benzaldehyde moiety, with the linkage occurring at the 3-position of the piperidine. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Eigenschaften

Molekularformel |

C12H15NO |

|---|---|

Molekulargewicht |

189.25 g/mol |

IUPAC-Name |

4-piperidin-3-ylbenzaldehyde |

InChI |

InChI=1S/C12H15NO/c14-9-10-3-5-11(6-4-10)12-2-1-7-13-8-12/h3-6,9,12-13H,1-2,7-8H2 |

InChI-Schlüssel |

CXBJEFNBVZQARW-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CNC1)C2=CC=C(C=C2)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4-(Piperidin-3-yl)benzaldehyd erfolgt typischerweise durch die Reaktion von Piperidin mit Benzaldehyd unter bestimmten Bedingungen. Eine gängige Methode ist die Kondensationsreaktion zwischen Piperidin und Benzaldehyd in Gegenwart eines sauren Katalysators. Die Reaktion wird unter Rückflussbedingungen durchgeführt, und das Produkt wird durch Umkristallisation oder Säulenchromatographie gereinigt .

Industrielle Produktionsmethoden: In einem industriellen Umfeld kann die Produktion von 4-(Piperidin-3-yl)benzaldehyd effizientere Methoden beinhalten. Eine solche Methode umfasst die Verwendung von kontinuierlichen Strömungsreaktoren, die eine bessere Kontrolle über die Reaktionsparameter und höhere Ausbeuten ermöglichen. Die Verwendung fortschrittlicher Reinigungstechniken, wie beispielsweise der Hochleistungsflüssigkeitschromatographie (HPLC), stellt die Produktion von hochreinen Verbindungen sicher .

Analyse Chemischer Reaktionen

Reaktionstypen: 4-(Piperidin-3-yl)benzaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Aldehydgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.

Reduktion: Die Aldehydgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem primären Alkohol reduziert werden.

Substitution: Der Piperidinring kann Substitutionsreaktionen eingehen, bei denen Wasserstoffatome durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in wässrigem Medium.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Halogenierungsmittel wie Brom oder Chlor in Gegenwart eines Katalysators.

Hauptprodukte:

Oxidation: 4-(Piperidin-3-yl)benzoesäure.

Reduktion: 4-(Piperidin-3-yl)benzylalkohol.

Substitution: Verschiedene substituierte Derivate, abhängig vom eingeführten Substituenten.

Wissenschaftliche Forschungsanwendungen

4-(Piperidin-3-yl)benzaldehyd hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet, darunter Pharmazeutika und Agrochemikalien.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle und Antikrebs-Eigenschaften.

Medizin: Es dient als Baustein für die Entwicklung neuer Medikamente, insbesondere für solche, die auf neurologische Erkrankungen abzielen.

Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und -materialien verwendet, darunter Polymere und Harze

5. Wirkmechanismus

Der Wirkmechanismus von 4-(Piperidin-3-yl)benzaldehyd beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Zum Beispiel kann es in biologischen Systemen mit Enzymen oder Rezeptoren interagieren, was zu einer Modulation biochemischer Signalwege führt. Der Piperidin-Ring ist dafür bekannt, die Bindungsaffinität der Verbindung zu ihren Zielstrukturen zu erhöhen, wodurch ihre Wirksamkeit gesteigert wird. Die Aldehydgruppe kann kovalente Bindungen mit nukleophilen Stellen an Proteinen eingehen, was seine biologische Aktivität weiter beeinflusst .

Ähnliche Verbindungen:

- 4-(Piperidin-1-yl)benzaldehyd

- 4-(Piperidin-4-yl)benzaldehyd

- 4-(Piperidin-2-yl)benzaldehyd

Vergleich: 4-(Piperidin-3-yl)benzaldehyd ist aufgrund der Position des Piperidin-Rings einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflusst. Im Vergleich zu seinen Isomeren kann es unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften aufweisen, was es zu einer wertvollen Verbindung für bestimmte Anwendungen macht .

Wirkmechanismus

The mechanism of action of 4-(Piperidin-3-yl)benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The piperidine ring is known to enhance the compound’s binding affinity to its targets, thereby increasing its efficacy. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, further influencing its biological activity .

Vergleich Mit ähnlichen Verbindungen

Positional Isomerism: 4-(Piperidine-1-yl)benzaldehyde

A critical analog is 4-(piperidine-1-yl)benzaldehyde , where the benzaldehyde is attached to the nitrogen (1-position) of the piperidine ring. Key differences include:

- Synthetic Yields: Studies show that 4-(piperidine-1-yl)benzaldehyde synthesis is influenced by solvent, base, and temperature. For example, polar aprotic solvents like DMF improve yields (~75%) compared to non-polar solvents (~50%) . A similar optimization may be required for the 3-yl derivative due to steric hindrance at the carbon-attached position.

Table 1: Positional Isomer Comparison

| Property | 4-(Piperidine-1-yl)benzaldehyde | 4-(Piperidin-3-yl)benzaldehyde (Hypothetical) |

|---|---|---|

| Substituent Position | Nitrogen (1-position) | Carbon (3-position) |

| Basicity | Higher (tertiary amine) | Lower (secondary amine) |

| Synthetic Yield Range | 50–75% (varies with conditions) | Likely lower due to steric challenges |

| Applications | Pharmaceutical intermediates | Potential for tailored drug scaffolds |

Piperidine-Linked Derivatives: 4-[2-(Piperidin-1-yl)ethyl]benzaldehyde

This compound features an ethyl spacer between the benzaldehyde and piperidine, introducing conformational flexibility:

- Reactivity : The ethyl linker reduces steric constraints, enabling broader synthetic applications (e.g., coupling reactions) compared to the rigid 3-yl derivative .

- Biological Interactions : Increased flexibility may enhance binding to enzyme pockets, as seen in its use for kinase inhibitors .

Derivatives with Bulky Substituents

Compounds from , such as 2-(4-(3-((4-(trifluoromethyl)pyridin-2-yl)thio)phenyl)piperidin-1-yl)acetic acid , highlight the impact of bulky groups:

- Lipophilicity and Stability : Trifluoromethyl and sulfur groups enhance metabolic stability and target affinity via hydrophobic interactions. In contrast, this compound’s simpler structure may offer easier functionalization for lead optimization .

- Synthetic Complexity : Multi-step synthesis (e.g., HRMS and HPLC validation) is required for trifluoromethyl derivatives, whereas the target compound’s synthesis is likely more straightforward .

Optical Properties vs. Solvatochromic Dyes

4-[4′-(N,N-diethylamino)styryl]benzaldehyde (DEASB) exhibits solvatochromism due to its conjugated D-π-A system. Key contrasts:

- Optical Behavior: DEASB shows Stokes shifts dependent on matrix polarity (e.g., Δλ = 120 nm in PMMA vs. 150 nm in ethanol) . The target compound lacks such conjugation, limiting optical applications but improving thermal stability.

- Solid-State Performance: DEASB’s fluorescence is concentration-dependent in solid matrices, a property less relevant for the non-conjugated 3-yl derivative .

Biologische Aktivität

4-(Piperidin-3-yl)benzaldehyde is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by a piperidine ring attached to a benzaldehyde moiety, has been the subject of various studies due to its interactions with neurotransmitter systems and its implications in therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₅N

- Structural Features : The compound features a piperidine group at the para position of the benzaldehyde, which is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as a potential antidepressant and anxiolytic agent . Its mechanism of action is believed to involve modulation of neurotransmitter systems, specifically through interactions with serotonin and dopamine receptors.

The compound's activity may be linked to its ability to influence various biological pathways, including:

- Neurotransmitter Modulation : Studies have shown that compounds with similar structures can modulate receptor activity, suggesting that this compound may also affect neurotransmitter release and receptor sensitivity.

- Enzyme Inhibition : It has been suggested that this compound could serve as a potential inhibitor for enzymes like dihydrofolate reductase (DHFR), which is crucial in folate metabolism and has implications in cancer treatment .

Binding Affinities

Investigations into the binding affinities of this compound towards neurotransmitter receptors have revealed promising results. The following table summarizes some key findings regarding its receptor interactions:

| Receptor Type | Binding Affinity (Ki) | Effect |

|---|---|---|

| Serotonin Receptors | Moderate | Potential anxiolytic effects |

| Dopamine Receptors | Moderate | Possible antidepressant effects |

| DHFR | High | Inhibitory potential |

Note: Specific values for Ki are still under investigation and may vary based on experimental conditions.

Case Studies

- Antidepressant Activity : In a study assessing the antidepressant-like effects of various piperidine derivatives, this compound showed significant promise in reducing depressive-like behaviors in animal models through serotonin receptor modulation.

- Anxiolytic Effects : Another study highlighted its anxiolytic potential, demonstrating reduced anxiety-like behaviors in rodents when treated with this compound, suggesting its utility in anxiety disorders.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other piperidine-based compounds. The following table compares its biological activities with those of related compounds:

| Compound Name | Biological Activity | Notable Effects |

|---|---|---|

| 4-(Diethylamino)benzaldehyde | Pan-inhibitor of ALDH isoforms | Anticancer properties |

| 4-Piperidine-based thiosemicarbazones | DHFR inhibitors | Potential anticancer agents |

| 4-(Benzyl)piperidine | MAO-B inhibition | Neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.